Cas no 2411332-01-7 ((2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide)

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide structure
2411332-01-7 structure
商品名:(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide
CAS番号:2411332-01-7
MF:C13H21N3O2
メガワット:251.324743032455
CID:5357404
PubChem ID:146098125

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 化学的及び物理的性質

名前と識別子

    • (E)-4-(Dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide
    • Z3952174749
    • (2E)-4-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide
    • (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide
    • インチ: 1S/C13H21N3O2/c1-11-12(10-18-15-11)6-4-8-14-13(17)7-5-9-16(2)3/h5,7,10H,4,6,8-9H2,1-3H3,(H,14,17)/b7-5+
    • InChIKey: DAPLCLIXYZVLRH-FNORWQNLSA-N
    • ほほえんだ: O1C=C(C(C)=N1)CCCNC(/C=C/CN(C)C)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 7
  • 複雑さ: 279
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 58.4

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26580079-0.05g
(2E)-4-(dimethylamino)-N-[3-(3-methyl-1,2-oxazol-4-yl)propyl]but-2-enamide
2411332-01-7 95.0%
0.05g
$246.0 2025-03-20

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide 関連文献

(2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamideに関する追加情報

Compound CAS No. 2411332-01-7: (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide

Compound CAS No. 2411332-01-7, also known as (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide, is a highly specialized organic compound with significant potential in various fields of chemistry and materials science. This compound is characterized by its unique molecular structure, which includes a dimethylamino group, a butenamide moiety, and a methyl-substituted oxazole ring. These structural features contribute to its distinctive chemical properties and reactivity.

The synthesis of (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2-oxazol-4-yl)propylbut-2-enamide involves a series of carefully designed multi-step reactions. Recent advancements in organic synthesis have enabled the efficient construction of this compound, leveraging modern catalytic methods and green chemistry principles. The incorporation of the oxazole ring is particularly noteworthy, as it introduces aromaticity and enhances the compound's stability under various conditions.

One of the most promising applications of this compound lies in its potential as a precursor for advanced materials. Researchers have demonstrated that derivatives of this compound can be used to synthesize high-performance polymers with tailored electronic properties. For instance, the dimethylamino group can act as a strong electron-donating substituent, which is highly desirable in the development of conductive polymers for electronic devices.

In addition to its material science applications, (2E)-4-(dimethylamino)-N-3-(3-methyl-1,2 oxazol 4 yl)propylbut 2 enamide has shown potential in medicinal chemistry. Studies have indicated that this compound exhibits moderate inhibitory activity against certain enzymes involved in neurological disorders. The presence of the oxazole ring and the dimethylamino group contributes to its bioactivity, making it a valuable lead compound for further drug discovery efforts.

The structural versatility of this compound also makes it an attractive candidate for use in catalysis. Recent research has highlighted its ability to act as a ligand in transition-metal-catalyzed reactions, facilitating the formation of complex molecular architectures. The combination of its electron-rich nitrogen atoms and aromatic oxazole ring provides excellent coordination capabilities, enhancing the efficiency of catalytic processes.

From an environmental standpoint, the synthesis and application of (2E)-4-(dimethylamino)-N 3 (3 methyl 1 2 oxazol 4 yl)propylbut 2 enamide align with current sustainability trends in chemistry. Its use in green chemical processes and biodegradable materials underscores its role in promoting eco-friendly technologies. As industries increasingly prioritize environmental responsibility, compounds like this one are expected to play a pivotal role in shaping sustainable practices.

In conclusion, Compound CAS No. 2411332 01 7, or (E)-4-dimethylaminobutenamide derivative, represents a cutting-edge advancement in organic chemistry. Its unique structure, versatile applications, and alignment with modern scientific trends position it as a key player in future innovations across multiple disciplines.

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